N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a useful research compound. Its molecular formula is C23H17N3O2S3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is 463.04829031 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AB00670965-01 has been synthesized and evaluated for its antibacterial potential. Several derivatives of N’- (1,3-benzothiazol-2-yl)-arylamides were prepared and characterized .
- Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .
- Compound C13 also displayed bactericidal activity against S. aureus ATCC 43300, effectively eliminating the strain after 24 hours of exposure .
- The favorable pharmacokinetic profile of synthesized compounds C1-18 suggests their potential as antibacterial agents .
- They have been investigated as fibroblast growth factor antagonists, autotaxin inhibitors, and inhibitors of Wnt antagonist DKK and cytosolic phospholipase A2α .
- Additionally, N-benzothiazol-2-yl-amides have been associated with inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and therapeutic applications related to nuclear hormone receptors .
- Although not directly studied for antiviral activity, benzothiazole derivatives have been explored as HIV protease inhibitors .
- AB00670965-01’s structural features may make it relevant for optical applications, although specific studies are not available .
Antibacterial Activity
Metal Extraction Ligands
Biological Uses
Antiviral Potential
Optical Materials
Other Therapeutic Areas
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S3/c1-3-7-17-12(5-1)20(21-24-13-6-2-4-8-18(13)30-21)22(29-17)26-23-25-14-9-15-16(28-11-27-15)10-19(14)31-23/h2,4,6,8-10H,1,3,5,7,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOMBJDLUUFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5)C6=NC7=CC=CC=C7S6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.